(4E)-4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)methylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[(E)-1-({2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}AMINO)METHYLIDENE]-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a synthetic organic compound that belongs to the class of pyrazolone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-({2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}AMINO)METHYLIDENE]-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolone core: This can be achieved through the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.
Introduction of substituents: The chlorophenylsulfanyl and nitrophenyl groups can be introduced via nucleophilic substitution reactions.
Final assembly: The final compound is formed through condensation reactions, often under acidic or basic conditions, to achieve the desired E-configuration.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-({2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}AMINO)METHYLIDENE]-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, pyrazolone derivatives have been studied for their anti-inflammatory, analgesic, and antipyretic properties. This compound may exhibit similar activities and could be a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a potential lead compound for drug discovery.
Industry
Industrially, such compounds can be used in the development of new materials with specific properties, such as dyes, pigments, or polymers.
Mechanism of Action
The mechanism of action of 4-[(E)-1-({2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}AMINO)METHYLIDENE]-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and chlorophenyl groups suggests potential interactions with redox-sensitive proteins or signaling pathways. Detailed studies would be required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-1-({2-[(4-METHOXYPHENYL)SULFANYL]ETHYL}AMINO)METHYLIDENE]-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- 4-[(E)-1-({2-[(4-FLUOROPHENYL)SULFANYL]ETHYL}AMINO)METHYLIDENE]-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Uniqueness
The unique combination of the chlorophenylsulfanyl and nitrophenyl groups in 4-[(E)-1-({2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}AMINO)METHYLIDENE]-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved properties for various applications.
Properties
Molecular Formula |
C19H17ClN4O3S |
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Molecular Weight |
416.9 g/mol |
IUPAC Name |
4-[2-(4-chlorophenyl)sulfanylethyliminomethyl]-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H17ClN4O3S/c1-13-18(12-21-10-11-28-17-8-2-14(20)3-9-17)19(25)23(22-13)15-4-6-16(7-5-15)24(26)27/h2-9,12,22H,10-11H2,1H3 |
InChI Key |
YSYKKLZNNSEWEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCCSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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